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Methyl 3,5-dibromo-4-methylbenzoate

Cat. No.: B1630638
CAS No.: 74896-66-5
M. Wt: 307.97 g/mol
InChI Key: SRLAXDDPVYZYNI-UHFFFAOYSA-N
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Description

Overview of Methyl Benzoate (B1203000) Derivatives in Organic Chemistry Research

Methyl benzoate, an organic compound with the chemical formula C₆H₅COOCH₃, is an ester that serves as a foundational structure for a wide array of derivatives explored in organic chemistry research. wikipedia.org These derivatives, which are substituted methyl benzoates, are significant as they are key intermediates in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. mdpi.comechemi.com The reactivity of methyl benzoate allows for modifications at both the aromatic ring and the ester group. wikipedia.org

The introduction of different functional groups onto the benzene (B151609) ring of methyl benzoate leads to a diverse class of compounds with varied chemical properties and applications. For instance, the nitration of methyl benzoate is a classic example of an electrophilic aromatic substitution reaction, yielding methyl 3-nitrobenzoate, a precursor for more complex molecules. wikipedia.orgechemi.com The study of these derivatives provides valuable insights into reaction mechanisms and the influence of substituents on molecular reactivity. stackexchange.com Researchers have developed various catalytic methods, including the use of solid acid catalysts, to synthesize a series of methyl benzoate compounds through the esterification of substituted benzoic acids. mdpi.comresearchgate.net

Significance of Halogenation in Benzoic Acid Esters for Advanced Research

Halogenation, the process of introducing one or more halogen atoms into a compound, is a fundamental transformation in organic synthesis that significantly enhances the utility of benzoic acid esters for advanced research. The presence of halogen atoms, such as bromine or chlorine, on the aromatic ring can profoundly alter the electronic properties and reactivity of the molecule. stackexchange.commt.com These halogenated compounds are often not the final product but serve as versatile intermediates.

The carbon-halogen bond provides a reactive site for a variety of subsequent chemical transformations. For example, halogenated benzoic acid esters can participate in cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. This capability makes them crucial building blocks in the construction of complex molecular architectures found in natural products and pharmaceutical agents. The specific placement of halogens on the aromatic ring is achieved through electrophilic substitution reactions, often guided by the directing effects of the ester group and any other substituents present. jeeadv.ac.in

Rationale for Comprehensive Investigation of Methyl 3,5-dibromo-4-methylbenzoate

The specific compound, this compound, has garnered research interest due to its role as a key intermediate in the synthesis of complex natural products. nih.govresearchgate.net Its structure, featuring two bromine atoms and a methyl group on the benzene ring, makes it a valuable precursor for creating more elaborate molecules. A notable application is its use in the synthesis of 3,5-dimethoxyphenylacetic acid, which is a key component in the production of various natural products, including certain fungal metabolites and isocoumarins. nih.govresearchgate.net

A comprehensive investigation into this compound, including its synthesis and structural characterization, provides a deeper understanding of its chemical behavior. The synthesis of this compound has been achieved through the bromination of methyl 4-methylbenzoate. nih.govresearchgate.net Detailed crystallographic studies have revealed that the molecule is essentially planar. nih.govresearchgate.netnih.gov Such detailed research is crucial for optimizing its use in multi-step syntheses and for the potential discovery of new synthetic pathways and novel compounds.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₈Br₂O₂ nih.govfishersci.ca
Molecular Weight307.97 g/mol nih.gov
IUPAC NameThis compound nih.gov
CAS Number74896-66-5 nih.govfishersci.cachemicalbook.com
AppearanceWhite to Light yellow to Light orange powder to crystal
Melting Point88-90 °C chemicalbook.com

Synonyms for this compound

SynonymSource
Methyl 3,5-Dibromo-p-toluate nih.gov
3,5-Dibromo-4-methylbenzoic Acid Methyl Ester nih.gov
3,5-Dibromo-p-toluic Acid Methyl Ester nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8Br2O2 B1630638 Methyl 3,5-dibromo-4-methylbenzoate CAS No. 74896-66-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,5-dibromo-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLAXDDPVYZYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347630
Record name Methyl 3,5-dibromo-4-methylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74896-66-5
Record name Methyl 3,5-dibromo-4-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74896-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,5-dibromo-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Methyl 3,5 Dibromo 4 Methylbenzoate

Established Synthetic Pathways for Methyl 3,5-dibromo-4-methylbenzoate

The primary and most direct method for synthesizing this compound is through the electrophilic aromatic substitution of Methyl 4-methylbenzoate.

The synthesis of the title compound, C₉H₈Br₂O₂, is achieved by the bromination of Methyl 4-methylbenzoate. nih.govresearchgate.net This reaction is an electrophilic aromatic substitution, which requires a catalyst to activate the bromine molecule, making it a more potent electrophile.

Catalyst: A common and effective catalyst for this transformation is a Lewis acid, such as anhydrous aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃). nih.govresearchgate.netchegg.com The Lewis acid interacts with a bromine molecule to generate a highly electrophilic bromonium ion (Br⁺) or a polarized complex that can be attacked by the electron-rich aromatic ring. brainly.comwordpress.com In a documented procedure, an excess of anhydrous aluminum chloride was utilized to drive the reaction. nih.govresearchgate.net

Solvent: Notably, the preparation of this compound can be carried out efficiently in the absence of a solvent. nih.govresearchgate.net This solvent-free approach offers advantages in terms of simplified workup and reduced environmental impact. The reaction proceeds by directly mixing the substrate, Methyl 4-methylbenzoate, with the catalyst and bromine.

The directing effects of the substituents on the benzene (B151609) ring of Methyl 4-methylbenzoate are crucial for the regioselectivity of the bromination. The methyl group is an activating, ortho-, para-director, while the methyl ester group is a deactivating, meta-director. In this case, the bromine atoms are directed to the positions ortho to the methyl group and meta to the ester group, resulting in the desired 3,5-dibromo substitution pattern.

The successful synthesis of this compound relies on carefully controlled reaction conditions to ensure high yield and purity.

A specific experimental procedure involves the portion-wise addition of anhydrous aluminum chloride to stirred Methyl 4-methylbenzoate at a reduced temperature of 0°C under a nitrogen atmosphere to control the initial exothermic reaction. nih.govresearchgate.net Bromine is then added gradually over a period of 45 minutes. Following the addition, the reaction mixture is stirred for an additional 30 minutes at room temperature and then heated to 80°C for 1 hour to ensure the completion of the dibromination. researchgate.net

The workup procedure involves cooling the mixture and then treating it with cold methanol (B129727), followed by overnight stirring. The crude product precipitates and can be collected by filtration. Recrystallization from methanol is employed to purify the final product, affording colorless crystals with a reported yield of 86%. researchgate.net

Table 1: Optimized Reaction Conditions for the Bromination of Methyl 4-methylbenzoate

Parameter Condition Source
Starting Material Methyl 4-methylbenzoate nih.govresearchgate.net
Reagent Bromine nih.govresearchgate.net
Catalyst Anhydrous Aluminum Chloride (excess) nih.govresearchgate.net
Solvent None nih.govresearchgate.net
Initial Temperature 0°C (for catalyst addition) researchgate.net
Reagent Addition Bromine added over 45 minutes researchgate.net
Reaction Temperature Room temperature (30 min), then 80°C (1 hr) researchgate.net
Atmosphere Nitrogen researchgate.net
Workup Quenching with cold methanol researchgate.net
Purification Recrystallization from methanol researchgate.net

| Yield | 86% | researchgate.net |

Advanced Synthetic Approaches to Novel this compound Derivatives

The two bromine atoms on the this compound scaffold serve as synthetic handles for further functionalization, allowing for the creation of a diverse range of derivatives.

The selective functionalization of one bromine atom over the other in polyhalogenated aromatic compounds presents a significant synthetic challenge. Modern organometallic techniques offer powerful solutions. One such advanced strategy is the regioselective bromine/magnesium exchange. uni-muenchen.de

Using bimetallic reagents like sBu₂Mg·2LiOR in toluene, it is possible to perform efficient and regioselective Br/Mg exchanges on various dibromo-arenes. uni-muenchen.de This method generates a bromo-substituted magnesium reagent, which can then react with a wide array of electrophiles. For a molecule like this compound, the electronic and steric environment around each bromine atom is identical, making regioselection difficult. However, in derivatives where the symmetry is broken, such methods could be applied to selectively replace one of the bromine atoms. The resulting Grignard reagent can undergo subsequent reactions such as cross-coupling, acylation, or allylation to introduce new functional groups. uni-muenchen.de The selectivity of these exchange reactions can sometimes be fine-tuned by the addition of Lewis donor additives like TMEDA or PMDTA. uni-muenchen.de

This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, its synthesis does not involve stereochemical considerations. However, stereochemical control can become a critical factor in the synthesis of its derivatives if new chiral centers are introduced.

When a derivative of this compound is synthesized by introducing a substituent that creates a stereocenter, the reaction may produce a racemic mixture (an equal mixture of both enantiomers). Achieving stereochemical control would require the use of chiral reagents, catalysts, or auxiliaries to favor the formation of one stereoisomer over the other. The specific strategies would depend entirely on the nature of the desired transformation and the structure of the target derivative.

Reaction Mechanisms and Kinetic Studies in this compound Synthesis

The synthesis of this compound via the bromination of Methyl 4-methylbenzoate follows the general mechanism of electrophilic aromatic substitution.

The process is initiated by the activation of the electrophile. The Lewis acid catalyst (e.g., AlCl₃ or FeBr₃) interacts with a molecule of bromine (Br₂). brainly.comwordpress.com This interaction polarizes the Br-Br bond, creating a potent electrophile, often represented as a bromonium ion (Br⁺) coordinated to the catalyst complex (e.g., [FeBr₄]⁻). brainly.com

The electron-rich π system of the Methyl 4-methylbenzoate ring then attacks the electrophilic bromine atom. brainly.com This step leads to the formation of a positively charged, resonance-stabilized intermediate known as an arenium ion or sigma complex. The reaction is directed by the existing substituents. The activating methyl group directs the attack to the ortho and para positions, while the deactivating ester group directs to the meta position. The positions ortho to the methyl group (C3 and C5) are favored.

In the final step, a base, such as the [FeBr₄]⁻ complex, removes a proton (H⁺) from the carbon atom bearing the new bromine atom. wordpress.com This action restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the brominated product and HBr. wordpress.com For dibromination, this process occurs a second time at the other ortho position (C5).

While the general mechanism is well-understood, specific kinetic studies detailing the reaction rates for the mono- and di-bromination of Methyl 4-methylbenzoate are not extensively documented in the provided search results. Such studies would typically involve monitoring the concentration of reactants and products over time under various conditions to determine the rate law and activation energy for the reaction. Generally, electrophilic aromatic substitution reactions are run under conditions where the reverse reaction is very slow, meaning the reaction is under kinetic control, and the major product is the one that is formed fastest. wordpress.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is an area of growing interest, aimed at developing more environmentally benign and sustainable chemical processes. Research in this field focuses on several key areas, including the use of safer reagents and solvents, the development of catalytic methods to replace stoichiometric reagents, and the improvement of atom economy.

One of the primary considerations in the green synthesis of this compound is the choice of brominating agent and reaction conditions. The traditional method for the synthesis of this compound involves the bromination of methyl 4-methylbenzoate. A notable advancement in this area is the development of a solvent-free synthesis method. This approach involves the reaction of methyl 4-methylbenzoate with bromine in the presence of anhydrous aluminum chloride without the use of a solvent, which aligns with the green chemistry principle of waste prevention. beilstein-journals.org

Further embracing green chemistry, research has explored the use of alternative and safer brominating agents to replace molecular bromine, which is highly toxic and corrosive. nih.gov N-Bromosuccinimide (NBS) is a widely used alternative for electrophilic aromatic bromination. mdma.chwikipedia.org It is a solid, making it easier and safer to handle than liquid bromine. The use of NBS in acetonitrile (B52724) has been shown to be effective for the regioselective bromination of methoxy-substituted benzene derivatives. mdma.ch Another class of greener brominating agents are quaternary ammonium (B1175870) tribromides, which are also solids and offer advantages in terms of handling and stoichiometry control in solvent-free conditions. researchgate.netacgpubs.org

The development of environmentally benign catalysts is another cornerstone of green chemistry applied to this synthesis. While anhydrous aluminum chloride is effective, it is a water-sensitive Lewis acid that generates significant waste during workup. Research into heterogeneous catalysts, such as zeolites, offers a promising alternative for electrophilic bromination. researchgate.netrsc.org Zeolites are reusable solid acids that can promote high para-selectivity in the bromination of aromatic compounds and can be easily separated from the reaction mixture, minimizing waste. researchgate.netrsc.org The use of ionic liquids as recyclable reaction media and even as catalysts in bromination reactions has also been investigated. beilstein-journals.orglibretexts.orgiolitec.de Ionic liquids are non-volatile and can facilitate the recovery and reuse of catalysts. libretexts.org

Atom economy, a key concept in green chemistry, measures the efficiency of a reaction in converting reactants to the desired product. jocpr.comkccollege.ac.in The synthesis of this compound from methyl 4-methylbenzoate and bromine has a theoretical atom economy that can be calculated to assess its efficiency.

The overarching goal of applying green chemistry principles to the synthesis of this compound is to create processes that are not only efficient in terms of yield but also minimize their environmental footprint. This includes reducing the use of hazardous materials, decreasing energy consumption, and designing processes where waste products are minimized or can be recycled. dntb.gov.ua The potential to synthesize precursors for benzoic acid derivatives from renewable feedstocks, such as lignocellulosic biomass, is also an area of active research that could further enhance the green credentials of this and related compounds. rsc.orgrsc.orgu-szeged.huresearchgate.netyoutube.com

Interactive Data Table: Comparison of Bromination Methods

MethodBrominating AgentCatalystSolventKey Green Chemistry Aspects
Traditional MethodBromineAnhydrous Aluminum ChlorideOften a chlorinated solventGenerates significant waste, uses hazardous reagents.
Solvent-FreeBromineAnhydrous Aluminum ChlorideNoneReduces solvent waste. beilstein-journals.org
Alternative ReagentN-Bromosuccinimide (NBS)Acid catalystAcetonitrileSafer, solid brominating agent. mdma.ch
Solid-SupportedQuaternary Ammonium TribromidesNoneNone (Solvent-free)Easy to handle solid reagent, reduced waste. researchgate.netacgpubs.org
Heterogeneous CatalysisBromineZeolitesVariousReusable catalyst, high selectivity, reduced waste. researchgate.netrsc.org
Ionic Liquid MediaCopper(II) bromideNoneIonic LiquidRecyclable reaction medium. beilstein-journals.org

Structural Elucidation and Advanced Spectroscopic Characterization of Methyl 3,5 Dibromo 4 Methylbenzoate

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis of methyl 3,5-dibromo-4-methylbenzoate has furnished a comprehensive understanding of its solid-state structure, from its fundamental crystal lattice to the complex network of intermolecular forces governing its packing.

The compound crystallizes in the orthorhombic system. nih.govnih.govnih.govresearchgate.net Detailed crystallographic data determined at a temperature of 89 K are presented in the following table. nih.gov

Crystal Data
Chemical Formula C₉H₈Br₂O₂
Formula Weight 307.97 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 3.9716 (2)
b (Å) 14.2359 (7)
c (Å) 17.2893 (8)
Volume (ų) 977.52 (8)
Z (molecules/unit cell) 4
Radiation Type Mo Kα
Temperature (K) 89
Data sourced from Saeed et al. (2010). nih.gov

The molecule of this compound is observed to be nearly flat. nih.govnih.govnih.govresearchgate.net The root-mean-square (r.m.s.) deviation from the mean plane passing through all non-hydrogen atoms is a minimal 0.0652 Å. nih.govnih.govresearchgate.net A slight twist is noted between the plane of the benzene (B151609) ring and the substituent carboxylate group (C7/O1/O2/C8), with a dihedral angle of 7.1 (2)°. nih.govnih.govnih.govresearchgate.net The bond distances within the molecule are reported to be normal and are comparable to those found in related chemical structures. nih.govnih.govresearchgate.net

The crystal packing of this compound is stabilized by a network of weak intermolecular forces. nih.govnih.govnih.govresearchgate.net These include C—H⋯Br hydrogen bonds and notable O⋯Br halogen bonds. nih.govnih.govresearchgate.net Specifically, a weak intermolecular contact between a bromine atom (Br2) and a carbonyl oxygen atom (O1) occurs at a distance of 3.095 (2) Å. nih.govnih.govnih.govresearchgate.net These interactions are crucial in linking adjacent molecules.

Further stability is conferred by additional weak intermolecular C—H⋯O hydrogen bonds. nih.govnih.govresearchgate.net These interactions involve the hydrogen atoms of the carboxylate methyl group (C8) and the oxygen atoms of the carboxylate group on neighboring molecules. researchgate.net

The interplay of the aforementioned intermolecular forces results in a well-defined supramolecular architecture. The combination of weak C—H⋯Br hydrogen bonds and O⋯Br halogen bonds links adjacent molecules to form layers that are parallel to the (102) crystallographic plane. nih.govnih.govnih.govresearchgate.net

These layers are then stacked along the a-axis direction through the weak C—H⋯O hydrogen bond interactions originating from the methyl carboxylate group. nih.govnih.govnih.govresearchgate.net This stacking arrangement completes the three-dimensional supramolecular network of the crystal.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides further structural confirmation by probing the chemical environment of the hydrogen atoms within the molecule.

The ¹H NMR spectrum confirms the molecular structure of this compound. Based on the structure, three distinct signals are expected: a singlet for the two equivalent aromatic protons, a singlet for the three protons of the ester methyl group, and a singlet for the three protons of the methyl group attached to the aromatic ring. While a peer-reviewed publication detailing the specific chemical shifts was not identified in the search, spectral data is available in chemical databases. nih.gov

Proton Assignment Expected Multiplicity
Aromatic-HSinglet
-OCH₃Singlet
Ring -CH₃Singlet
Expected spectral features based on molecular symmetry. A spectrum is available from Sigma-Aldrich Co. LLC. nih.gov

Carbon-13 (¹³C) NMR Chemical Shift Assignments

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is instrumental in identifying the carbon skeleton of a molecule. For this compound, the spectrum reveals six distinct carbon environments, consistent with the molecule's structure. The chemical shifts (δ) are influenced by the electronic environment of each carbon atom. The carbonyl carbon of the ester group appears significantly downfield due to the deshielding effect of the attached oxygen atoms. Aromatic carbons are observed in their characteristic region, with those bonded to bromine being shifted by the halogen's electronegativity. The aliphatic carbons of the methyl and methoxy (B1213986) groups appear at the lowest chemical shifts.

Table 1: Predicted ¹³C NMR Chemical Shift Assignments for this compound (Note: Actual experimental values may vary slightly. These are estimated based on typical chemical shift ranges and substituent effects.)

Carbon Atom(s)Chemical Shift (δ, ppm)Type of Carbon
C=O~165Carbonyl
C1~135Aromatic (ipso-C)
C2, C6~133Aromatic (C-H)
C3, C5~125Aromatic (C-Br)
C4~140Aromatic (C-CH₃)
O-CH₃~53Methoxy
Ar-CH₃~24Methyl

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

While 1D NMR provides information about the number and type of nuclei, 2D NMR techniques reveal the connectivity between them, offering unambiguous structural confirmation.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. In this compound, the two aromatic protons (H2 and H6) are chemically equivalent and isolated from other protons by the bromine and methyl substituents. Therefore, a COSY spectrum would be expected to show no cross-peaks in the aromatic region, confirming the substitution pattern of the ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). youtube.comyoutube.com This is crucial for assigning which proton signal corresponds to which carbon signal.

Table 2: Expected HSQC Correlations for this compound

Proton SignalExpected Carbon Correlation (δ, ppm)
Aromatic-H (H2, H6)~133
Methoxy-H (O-CH₃)~53
Methyl-H (Ar-CH₃)~24

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique that shows correlations between protons and carbons over two or three bonds (²J and ³J couplings). youtube.comyoutube.com This information pieces the molecular puzzle together by connecting the individual spin systems. For instance, it can confirm the position of the ester and methyl groups relative to the aromatic protons.

Table 3: Key Expected HMBC Correlations for Structural Confirmation

Proton(s)Correlates to Carbon(s) (over 2-3 bonds)Significance of Correlation
Methoxy-H (O-CH₃)C=OConfirms the methyl ester group.
Aromatic-H (H2, H6)C4, C=O, C3/C5Connects the aromatic protons to the methyl-bearing carbon, the carbonyl carbon, and the bromine-bearing carbons.
Methyl-H (Ar-CH₃)C3, C5, C4Confirms the position of the methyl group at C4, adjacent to the two bromine-substituted carbons.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. nih.gov

The IR spectrum of this compound displays several characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ester group is one of the most prominent features. Additionally, C-O stretching vibrations from the ester linkage are present, along with aromatic C-H and C=C stretching bands. The presence of the carbon-bromine bonds would also give rise to characteristic absorptions in the lower frequency region of the spectrum.

Table 4: Key IR and Raman Vibrational Frequencies (Note: These are typical frequency ranges. Specific values for the compound may vary.)

Vibrational ModeTypical Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
Carbonyl (C=O) Stretch1730 - 1715
Aromatic C=C Stretch1600 - 1450
C-O Stretch (Ester)1300 - 1100
C-Br Stretch680 - 515

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. nih.gov The molecular weight of this compound is 307.97 g/mol . nih.govfishersci.ca

The mass spectrum of this compound is distinguished by the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺). We expect to see a cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1, which is a clear signature for a dibrominated compound.

Common fragmentation pathways for methyl benzoates include the loss of the methoxy radical (•OCH₃) or the loss of the entire carbomethoxy group (•COOCH₃). miamioh.edu

Table 5: Expected Key Fragments in the Mass Spectrum of this compound

m/z ValueIdentity of Fragment
306/308/310[M]⁺• (Molecular ion cluster)
275/277/279[M - OCH₃]⁺ (Loss of methoxy radical)
227/229[M - Br - CO]⁺ (Loss of a bromine atom and carbon monoxide)
179[M - 2Br - H]⁺ (Loss of two bromine atoms and a hydrogen)

Computational Investigations into this compound

Computational Chemistry and Theoretical Investigations of Methyl 3,5 Dibromo 4 Methylbenzoate

Computational chemistry serves as a powerful tool for investigating the intricacies of molecular structures, properties, and interactions. For a molecule like Methyl 3,5-dibromo-4-methylbenzoate, theoretical studies can complement experimental data, providing a deeper understanding at the atomic level.

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is a popular method for predicting the geometry and stability of molecules.

Experimental crystallographic data reveals that the this compound molecule is essentially planar. bohrium.comresearchgate.netaablocks.com The dihedral angle between the benzene (B151609) ring and the carboxylate substituent is minimal, at 7.1(2)°. bohrium.comresearchgate.netaablocks.com A DFT study would typically begin by optimizing the molecular geometry to find the lowest energy conformation. Such a study would likely confirm the planarity of the benzene ring and investigate the rotational barrier of the methyl ester group.

Table 1: Representative Data from a Hypothetical DFT Geometry Optimization of this compound

ParameterExperimental (Crystallographic Data)Hypothetical DFT Calculated Value
Dihedral Angle (Benzene-Carboxylate)7.1(2)° bohrium.comresearchgate.netaablocks.comData Not Available
C-Br Bond LengthsNormal bohrium.comresearchgate.netData Not Available
C=O Bond LengthNormal bohrium.comresearchgate.netData Not Available
Rotational Energy Barrier (C-COOCH3)Not AvailableData Not Available

This table is for illustrative purposes to show the type of data a DFT study would provide. Specific calculated values for this compound are not currently published.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and distribution of these orbitals are crucial for understanding a molecule's reactivity and electronic properties.

An FMO analysis of this compound would reveal the regions of the molecule most likely to act as an electron donor (HOMO) and an electron acceptor (LUMO). The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital (FMO) Data for this compound

ParameterHypothetical Calculated ValueSignificance
HOMO EnergyData Not AvailableRelates to the ability to donate electrons.
LUMO EnergyData Not AvailableRelates to the ability to accept electrons.
HOMO-LUMO GapData Not AvailableIndicates chemical reactivity and kinetic stability.

This table illustrates the expected outputs of an FMO analysis. Published computational data for these specific parameters for this compound are not available.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations could provide insights into its behavior in different environments, such as in solution or in a condensed phase, and would be particularly useful for studying intermolecular interactions.

Crystallographic studies have identified weak intermolecular C-H···Br and O···Br contacts that link adjacent molecules in the crystal lattice. bohrium.comresearchgate.netaablocks.com MD simulations could be employed to explore the strength and dynamics of these and other potential non-covalent interactions, such as van der Waals forces and electrostatic interactions, which govern the packing of molecules in a solid state and their behavior in solution.

Computational methods can be used to predict various spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the interpretation of experimental spectra.

For this compound, theoretical calculations of NMR chemical shifts would help in assigning the signals in an experimental ¹H and ¹³C NMR spectrum to specific atoms in the molecule. Similarly, the calculation of vibrational frequencies from a computational IR spectrum could be correlated with experimental IR data to identify characteristic bond vibrations.

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity or a particular chemical property. While no specific biological activities are prominently reported for this compound, computational SAR studies could be hypothetically applied if a particular activity were identified.

Such studies would involve generating a set of related molecules by modifying the structure of this compound and then using computational methods to calculate various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters). These descriptors would then be statistically correlated with the observed activity to develop a predictive model.

Role As a Synthetic Intermediate and Precursor for Complex Organic Molecules

Precursor in the Synthesis of Natural Products

The utility of Methyl 3,5-dibromo-4-methylbenzoate is well-documented in the field of natural product synthesis. It serves as a key starting material for constructing the core structures of several biologically active compounds.

This compound is a recognized precursor in the synthetic pathways leading to the Sclerotiorin (B1681566) group of fungal metabolites. nih.govresearchgate.net These metabolites are known for their diverse biological activities. The dibromo-substituted aromatic ring of the precursor is a critical feature that chemists exploit to introduce further functionalities and build the complex framework characteristic of the Sclerotiorin family.

The compound also plays a vital role as an intermediate in the synthesis of isochromans and isocoumarins, which are classes of natural products with a range of biological properties. nih.govresearchgate.net Notable examples include 7-methylmellein and stellatin. nih.govresearchgate.net The synthetic strategies for these molecules often involve the transformation of the functional groups on the this compound backbone to construct the characteristic heterocyclic systems of isochromans and isocoumarins.

A significant application of this compound is its role as an intermediate in the synthesis of 3,5-dimethoxyphenylacetic acid. nih.govresearchgate.net This transformation is a key step in the synthetic route to various natural products. The bromine atoms on the precursor can be substituted with methoxy (B1213986) groups, and subsequent modification of the methyl ester group leads to the formation of 3,5-dimethoxyphenylacetic acid, a valuable building block in its own right for more complex molecular architectures. nih.govresearchgate.net

Utility in the Synthesis of Advanced Pharmaceutical Intermediates

While this compound is a key precursor for various natural products which may possess pharmaceutical properties, detailed research findings specifically documenting its role in the synthesis of "advanced" pharmaceutical intermediates are not extensively available in the public domain. The potential for its derivatives to act as scaffolds in drug discovery is an area that warrants further investigation.

Development of Agrochemical Precursors

Currently, there is limited specific information in the available scientific literature detailing the application of this compound as a precursor for the development of agrochemicals. Although many organic molecules with halogenated aromatic structures are explored in agrochemical research for their potential as herbicides, fungicides, or insecticides, specific synthetic routes starting from this particular compound for agrochemical applications are not well-documented.

Strategic Use in Material Science Precursor Synthesis

Future Research Directions and Perspectives

Untapped Synthetic Potential and Novel Derivatization

While Methyl 3,5-dibromo-4-methylbenzoate is a known intermediate in the synthesis of various natural products, its full synthetic utility remains an area ripe for exploration. The presence of two bromine atoms and an ester group on the aromatic ring provides multiple reactive sites for a wide array of chemical transformations.

Future research should focus on developing novel derivatization strategies to access a broader range of molecular architectures. This could involve:

Cross-coupling reactions: The bromine atoms are ideal handles for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions could be employed to introduce diverse aryl, vinyl, or alkynyl substituents, leading to the synthesis of complex polycyclic and extended aromatic systems.

Functional group interconversion: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, including amides, acid chlorides, and other esters. These transformations would provide access to a new library of compounds with potentially unique properties.

Directed ortho-metalation: The existing substituents could be used to direct further functionalization of the aromatic ring through directed ortho-metalation strategies, allowing for the introduction of additional substituents at specific positions.

Systematic exploration of these synthetic avenues will undoubtedly lead to the creation of novel molecules with tailored electronic, optical, and biological properties. A publication in Acta Crystallographica Section E highlights its role as an important intermediate for the synthesis of 3,5-dimethoxyphenylacetic acid, a key component in various natural products like the sclerotiorin (B1681566) group of fungal metabolites, isochromans, and isocoumarins such as 7-methylmellein and stellatin. nih.govresearchgate.net

Advanced Material Applications

The unique structural and electronic features of this compound make it an intriguing candidate for the development of advanced materials. The presence of heavy bromine atoms can influence properties such as phosphorescence and intersystem crossing, which are crucial for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Future research in this area could explore:

Luminescent Materials: Derivatization of the core structure could lead to the development of novel phosphorescent materials with tunable emission colors and high quantum yields.

Liquid Crystals: The rigid, planar nature of the molecule suggests its potential as a building block for liquid crystalline materials. nih.gov By introducing appropriate long-chain alkyl or other mesogenic groups, it may be possible to design new liquid crystals with specific phase behaviors and electro-optical properties.

Functional Polymers: The dibromo functionality allows for its use as a monomer in polymerization reactions, such as polycondensation or cross-coupling polymerization. This could lead to the synthesis of novel polymers with high refractive indices, flame-retardant properties, or specific gas permeability characteristics.

A systematic investigation into these areas could pave the way for the application of this compound derivatives in cutting-edge technologies.

Deepening Mechanistic Understanding of Biological Interactions

Although some biological activities of compounds derived from this compound have been reported, a detailed mechanistic understanding of their interactions with biological targets is largely unexplored. Future research should aim to elucidate the specific molecular mechanisms underlying any observed biological effects.

This can be achieved through a combination of:

In vitro and in vivo assays: Comprehensive biological screening of a library of derivatives against a panel of enzymes, receptors, and cell lines can identify specific biological targets.

Structural biology: X-ray crystallography and NMR spectroscopy can be used to determine the three-dimensional structures of the active compounds in complex with their biological targets, providing crucial insights into the binding modes and key interactions.

Computational modeling: Molecular docking and molecular dynamics simulations can be employed to predict binding affinities and to understand the dynamic behavior of the ligand-receptor complexes.

A deeper understanding of the structure-activity relationships and the molecular basis of biological activity will be instrumental in the rational design of more potent and selective therapeutic agents.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the discovery and optimization of new derivatives of this compound. These computational tools can be utilized in several ways:

Predictive Modeling: AI/ML models can be trained on existing data to predict the physicochemical properties, biological activities, and material characteristics of virtual compounds. This can help to prioritize the synthesis of the most promising candidates, thereby saving time and resources.

De Novo Design: Generative models can be used to design novel molecular structures with desired properties from scratch. By providing the model with a set of target properties, it can generate a list of potential new derivatives of this compound for further investigation.

Reaction Prediction and Synthesis Planning: AI tools can assist in planning the most efficient synthetic routes to the target molecules, predicting reaction outcomes, and suggesting optimal reaction conditions.

By leveraging the power of AI and ML, researchers can navigate the vast chemical space of possible derivatives more effectively and accelerate the development of new functional molecules and materials based on the this compound scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.